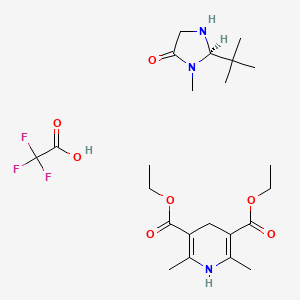
(R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its ability to act as a nucleophile in various chemical reactions, making it a versatile reagent in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide typically involves the reaction of ®-(+)-3-methoxy-2-methyl-3-oxopropyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(R)-(+)-3-methoxy-2-methyl-3-oxopropyl bromide+Zn→(R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile, replacing halides or other leaving groups in organic molecules.
Addition reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Coupling reactions: It participates in cross-coupling reactions, such as the Stille coupling, to form complex organic structures.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions, and various electrophiles for substitution and addition reactions. Typical conditions involve inert atmospheres, controlled temperatures, and the use of solvents like THF.
Major Products
The major products formed from reactions involving ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide include complex organic molecules with new carbon-carbon bonds, which are essential intermediates in the synthesis of pharmaceuticals and natural products.
Applications De Recherche Scientifique
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is used extensively in scientific research, particularly in:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: For the synthesis of pharmaceutical intermediates.
Industry: In the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The zinc atom plays a crucial role in stabilizing the negative charge during the reaction, making the compound highly reactive and efficient in forming carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide
- 3-ethoxy-3-oxopropylzinc bromide
- 6-methoxy-2-pyridylzinc bromide
Uniqueness
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its specific stereochemistry, which makes it particularly useful in the synthesis of chiral molecules. Its high reactivity and selectivity in forming carbon-carbon bonds set it apart from other similar compounds.
This compound’s versatility and efficiency make it an invaluable tool in organic synthesis, contributing significantly to advancements in various scientific fields.
Propriétés
Formule moléculaire |
C5H9BrO2Zn |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
bromozinc(1+);methyl (2R)-2-methanidylpropanoate |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m1../s1 |
Clé InChI |
ZHZWKFSRZQRSJL-RZFWHQLPSA-M |
SMILES isomérique |
C[C@@H]([CH2-])C(=O)OC.[Zn+]Br |
SMILES canonique |
CC([CH2-])C(=O)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





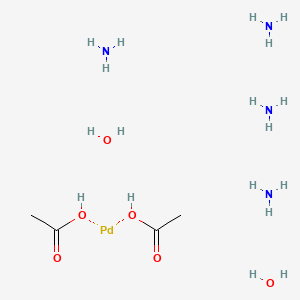
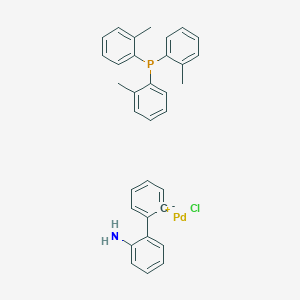
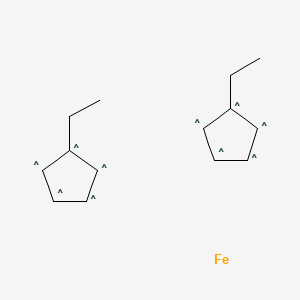




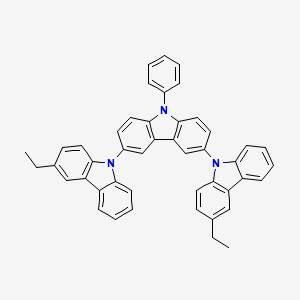
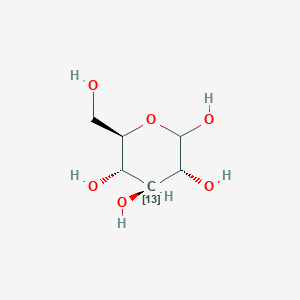
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
